

In-Depth Technical Guide: Methyl 4-bromo-3-(bromomethyl)benzoate

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Compound of Interest

Compound Name: Methyl 4-bromo-3-(bromomethyl)benzoate

Cat. No.: B185944

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CAS Number: 142031-67-2

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This technical whitepaper provides a detailed overview of **Methyl 4-bromo-3-(bromomethyl)benzoate**, a key chemical intermediate for scientific research and pharmaceutical development. This document consolidates essential chemical and physical data, a detailed synthesis protocol, and safety information to support its application in a laboratory and industrial setting.

Chemical and Physical Properties

Methyl 4-bromo-3-(bromomethyl)benzoate is a disubstituted benzoate ester containing two bromine atoms, making it a versatile reagent in organic synthesis. The presence of both an aryl bromide and a benzylic bromide offers orthogonal reactivity, allowing for selective functionalization at different positions of the molecule.

Table 1: Physicochemical Properties of **Methyl 4-bromo-3-(bromomethyl)benzoate**

Property	Value	Source
CAS Number	142031-67-2	[1][2]
Molecular Formula	C ₉ H ₈ Br ₂ O ₂	[1]
Molecular Weight	307.97 g/mol	[1]
Appearance	White to off-white solid/flakes	[1]
Purity	≥95%	
Predicted Boiling Point	356.9 ± 32.0 °C	[1]
Predicted Density	1.780 ± 0.06 g/cm ³	[1]
Storage Conditions	Inert atmosphere, 2-8°C	[1]

Synthesis Protocol

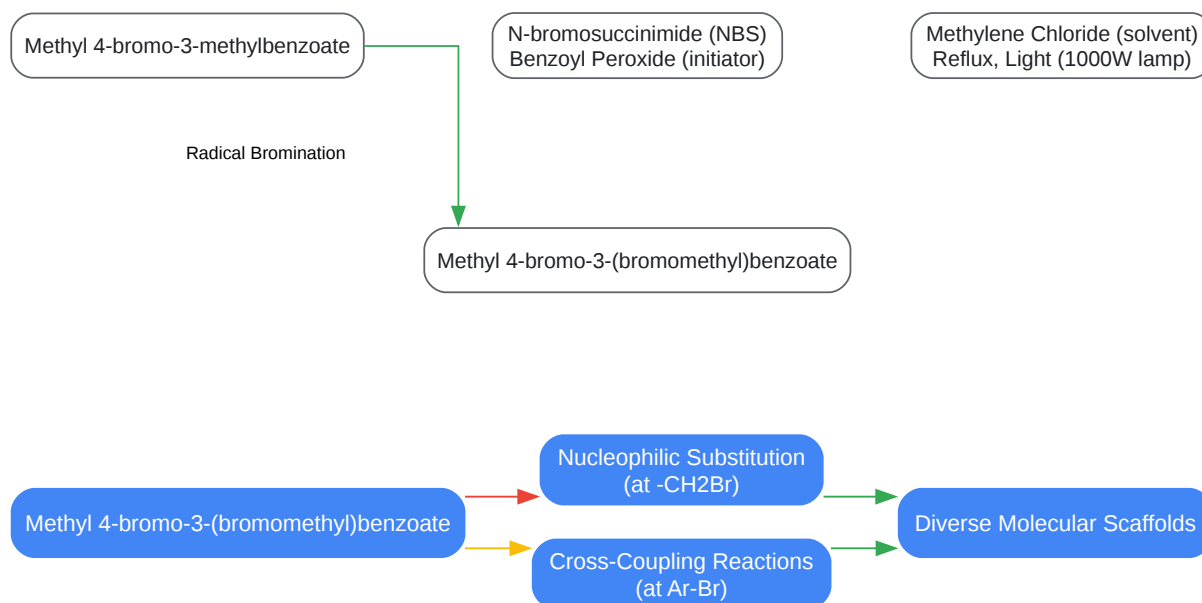
A common and effective method for the synthesis of **Methyl 4-bromo-3-(bromomethyl)benzoate** involves the radical bromination of Methyl 4-bromo-3-methylbenzoate.[1]

Experimental Procedure:

- **Reaction Setup:** In a 6-liter reactor equipped with a condenser, a central mechanical stirrer, and a thermometer, add 575 g (2.5 mol) of Methyl 4-bromo-3-methylbenzoate and 3 liters of methylene chloride.[1]
- **Addition of Reagents:** To the stirred solution, add 494 g (2.75 mol) of N-bromosuccinimide (NBS) and 17 g (0.05 mol) of benzoyl peroxide (70% in water) as a radical initiator.[1]
- **Reaction Conditions:** Heat the mixture to reflux and irradiate with a 1000-watt lamp for 10 hours to facilitate the bromination of the methyl group.[1]
- **Work-up:** After the reaction is complete, wash the mixture twice with 1 liter of water, followed by a wash with 1 liter of saturated sodium chloride solution.[1]

- Isolation and Purification: Evaporate the methylene chloride to obtain the crude product. Recrystallize the crude solid from heptane to yield 596 g of **Methyl 4-bromo-3-(bromomethyl)benzoate** as off-white crystals.[1]

Diagram 1: Synthesis of **Methyl 4-bromo-3-(bromomethyl)benzoate**



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References

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